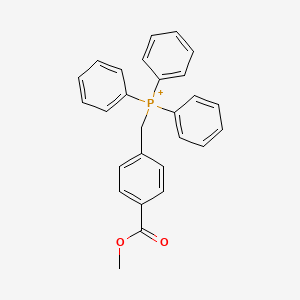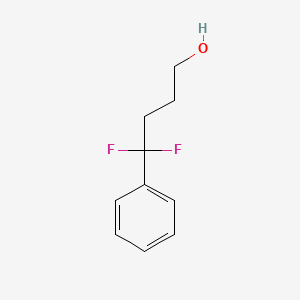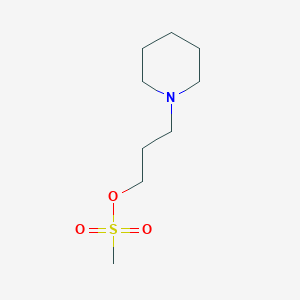
3-piperidin-1-ylpropyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-piperidin-1-ylpropyl methanesulfonate: is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ylpropyl methanesulfonate typically involves the esterification of methanesulfonic acid with 3-piperidin-1-yl-propyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-piperidin-1-ylpropyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-piperidin-1-ylpropyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The ester is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-piperidin-1-ylpropyl methanesulfonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 3-piperidin-1-yl-propyl alcohol, which can then interact with biological molecules. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid Ethyl Ester: Similar in structure but with an ethyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Methyl Ester: Contains a methyl group instead of the piperidin-1-yl-propyl group.
Methanesulfonic Acid Benzyl Ester: Features a benzyl group in place of the piperidin-1-yl-propyl group.
Uniqueness
3-piperidin-1-ylpropyl methanesulfonate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine moiety is known for its pharmacological activity, making this ester particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H19NO3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropyl methanesulfonate |
InChI |
InChI=1S/C9H19NO3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-9H2,1H3 |
Clave InChI |
ZBBVPJSTOAZUBC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCN1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(3,4-dichlorophenyl)-](/img/structure/B8456026.png)
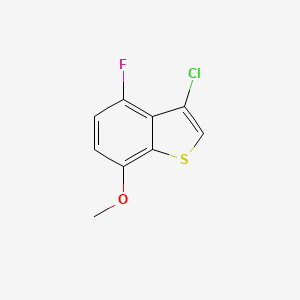
![(4-{4-[(Methanesulfonyl)oxy]butyl}phenyl)acetic acid](/img/structure/B8456066.png)


![(2R,3S,4R)-3-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N,2,4-trimethyl-5-oxohexanamide](/img/structure/B8456078.png)

![1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(1,3-oxazol-2-YL)pyridin-1-ium perchlorate](/img/structure/B8456100.png)
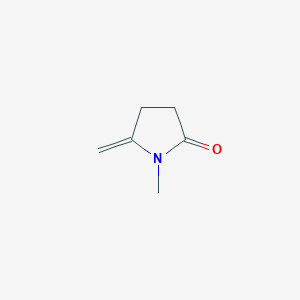
![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)
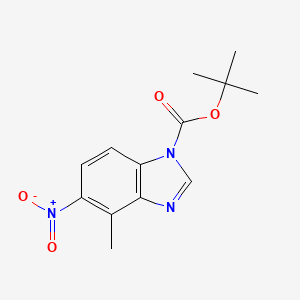
![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)
